Tetrafluorophthalonitrile
Overview
Description
Tetrafluorophthalonitrile, also known as 1,2-dicyano-3,4,5,6-tetrafluorobenzene, is an organic compound with the molecular formula C8F4N2. It is a derivative of phthalonitrile, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high reactivity and is used as a precursor in the synthesis of various fluorinated materials.
Mechanism of Action
Target of Action
Tetrafluorophthalonitrile is a chemical compound with the formula
C6F4(CN)2C_6F_4(CN)_2C6F4(CN)2
. It is primarily used in the synthesis of other compounds, such as copper (II) hexadecafluorophthalocyanine . The primary targets of this compound are therefore the reactants in these synthesis reactions, such as copper, copper (I) chloride, or copper (II) chloride .Mode of Action
This compound interacts with its targets through chemical reactions. For example, it reacts with copper, copper (I) chloride, or copper (II) chloride to yield copper (II) hexadecafluorophthalocyanine . This reaction changes the structure of the target molecules and results in the formation of a new compound.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of other compounds, such as copper (ii) hexadecafluorophthalocyanine . This suggests that this compound may be involved in the biochemical pathways related to the synthesis and metabolism of these compounds.
Pharmacokinetics
The compound’s molecular weight of 20009 suggests that it may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties For example, its relatively low molecular weight may enhance its absorption and distribution within the body
Result of Action
The primary result of this compound’s action is the synthesis of other compounds, such as copper (II) hexadecafluorophthalocyanine . This compound has various applications, including use in the production of dyes and pigments. Therefore, the molecular and cellular effects of this compound’s action are largely dependent on the specific compounds it helps to synthesize.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrafluorophthalonitrile can be synthesized through the Rosemund-von Braun cyanation of 1,2-dibromotetrafluorobenzene. This method involves the reaction of 1,2-dibromotetrafluorobenzene with copper(I) cyanide in the presence of a suitable solvent, such as dimethylformamide, under reflux conditions. The reaction typically yields this compound along with some by-products .
Industrial Production Methods
In industrial settings, this compound is produced by the reaction of a chlorinated compound of general formula C6Clx(CN)y, where x and y are whole integers whose sum equals 6. This reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tetrafluorophthalonitrile undergoes various types of chemical reactions, including nucleophilic substitution, reduction, and complex formation.
Common Reagents and Conditions
Nucleophilic Substitution: this compound reacts readily with nucleophiles such as dimethylformamide, sodium 1-naphtholate, aniline, and ammonia.
Reduction: The compound can be reduced using suitable reducing agents to form partially or fully hydrogenated products.
Complex Formation: This compound forms stable crystalline molecular complexes with arylamines and polynuclear aromatic hydrocarbons in solvents of low polarity.
Major Products Formed
Nucleophilic Substitution: Monosubstituted products are commonly formed when this compound reacts with nucleophiles.
Reduction: The reduction of this compound can lead to the formation of tetrafluorobenzene derivatives.
Complex Formation: The formation of molecular complexes with arylamines and polynuclear aromatic hydrocarbons results in stable crystalline products.
Scientific Research Applications
Tetrafluorophthalonitrile has a wide range of applications in scientific research, particularly in the fields of chemistry, materials science, and industry.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of various fluorinated compounds. It serves as a precursor for the preparation of hexadecafluorophthalocyanines, which are used in molecular electronics and as components of diodes and photovoltaic devices .
Materials Science
The compound is employed in the synthesis of fluorinated phthalonitrile resins, which are used in the production of high-performance materials with excellent thermal and chemical stability .
Industry
In industrial applications, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its high reactivity and ability to form stable complexes make it valuable in various chemical processes .
Comparison with Similar Compounds
Tetrafluorophthalonitrile can be compared with other similar compounds, such as tetrafluoroterephthalonitrile, pentafluorobenzonitrile, and dichlorophthalonitrile.
Similar Compounds
Tetrafluoroterephthalonitrile: This compound has a similar structure but with the nitrile groups positioned differently on the benzene ring.
Pentafluorobenzonitrile: This compound contains one additional fluorine atom compared to this compound and is used in various chemical syntheses.
Dichlorophthalonitrile: This compound has chlorine atoms instead of fluorine atoms on the benzene ring and is used in the synthesis of phthalocyanine dyes.
Uniqueness
This compound is unique due to its high reactivity and ability to form stable complexes with a wide range of nucleophiles. Its fluorinated structure imparts excellent thermal and chemical stability, making it valuable in various high-performance applications .
Properties
IUPAC Name |
3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F4N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLRJMBSWDXSPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075142 | |
Record name | Tetrafluorophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1835-65-0 | |
Record name | 3,4,5,6-Tetrafluoro-1,2-benzenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1835-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5,6-Tetrafluorobenzene-1,2-dicarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrafluorophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tetrafluorophthalonitrile (TFPN) has the molecular formula C8F4N2 and a molecular weight of 216.09 g/mol. [, , , ]
ANone: TFPN can be characterized using various spectroscopic techniques including:
- 19F NMR Spectroscopy: Provides information about the fluorine atoms in TFPN. [, , , ]
- 1H NMR Spectroscopy: Useful for analyzing any remaining hydrogen atoms after derivatization reactions. [, , , ]
- IR Spectroscopy: Provides information about functional groups, particularly the nitrile (C≡N) group. [, , ]
- UV-Vis Spectroscopy: Useful for studying the electronic transitions of TFPN and its derivatives, particularly phthalocyanines. [, , , , ]
- Mass Spectrometry: Confirms the molecular weight and provides information about fragmentation patterns. [, ]
A: Yes, TFPN generally shows good solubility in common organic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and diethyl ether. [, , ]
A: While TFPN itself is not a catalyst, it serves as a crucial precursor for synthesizing phthalocyanines, some of which demonstrate catalytic activity in reactions like sulfide oxidation. []
A: Yes, experimental and theoretical electron density distribution studies have been performed on TFPN and its isomer, tetrafluoroisophthalonitrile, using high-level ab initio and DFT calculations. [] These studies provided insights into the electronic properties and intermolecular interactions of these compounds.
A: Replacing fluorine atoms in TFPN with other substituents significantly influences its reactivity. For example, electron-donating groups enhance the nucleophilic aromatic substitution reactions, allowing for controlled synthesis of specific derivatives. [, , , ]
ANone: TFPN serves as a key building block for synthesizing various compounds, including:
- Phthalocyanines: TFPN is a versatile precursor for synthesizing a wide range of phthalocyanines with tailored properties. [, , , , , , , ] These phthalocyanines have applications in areas such as:
- Covalent Organic Frameworks (COFs): TFPN can be reacted with specific linkers to create porous, crystalline COFs with high chemical stability. [] These materials have potential applications in areas like gas storage and separation.
- Other Applications: TFPN has also been explored in the synthesis of various other compounds, including:
ANone: While the provided research papers do not directly address the environmental impact of TFPN, it is essential to consider the potential environmental implications of TFPN and its derivatives, especially considering the persistence of fluorinated compounds in the environment. Further research is needed to understand the degradation pathways and ecotoxicological effects of TFPN.
A: Yes, other substituted phthalonitriles, such as tetrachlorophthalonitrile, 4,5-dichlorophthalonitrile, and 4,5-difluorophthalonitrile, can be used as alternatives to TFPN. [, ] The choice of starting material depends on the desired properties of the final product.
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